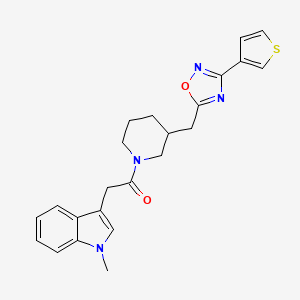

2-(1-methyl-1H-indol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-methyl-1H-indol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(1-methyl-1H-indol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a novel synthetic derivative that combines the structural features of indoles, oxadiazoles, and piperidines. This unique combination has led to significant interest in its biological activity, particularly in pharmacological applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Indole moiety : Known for its diverse biological activities.

- Oxadiazole ring : Associated with various pharmacological properties including anticancer and antimicrobial activities.

- Piperidine group : Often enhances the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity

Studies have shown that derivatives containing oxadiazole rings possess significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 values : The compound demonstrated effective inhibition of cell proliferation in MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines, with IC50 values comparable to established chemotherapeutics .

| Cell Line | IC50 Value (µM) | Reference Compound IC50 Value (µM) |

|---|---|---|

| MCF-7 | 0.48 | 1.93 (Prodigiosin) |

| HCT-116 | 0.19 | 2.84 (Prodigiosin) |

Antimicrobial Activity

The compound has also shown promising results against bacterial strains:

- Mycobacterium tuberculosis : Active against monoresistant strains with notable metabolic stability .

| Bacterial Strain | MIC (µg/mL) | Reference Compound MIC (µg/mL) |

|---|---|---|

| Mycobacterium tuberculosis | 0.12 | 0.08 (Isoniazid) |

| Staphylococcus aureus | 5000 | 2500 (Vancomycin) |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Cell Proliferation : The presence of the oxadiazole ring is crucial for inducing apoptosis in cancer cells through caspase activation .

- Targeting Specific Pathways : The compound may interact with specific receptors or enzymes involved in cancer progression, similar to other oxadiazole derivatives .

Study on Anticancer Activity

A recent study evaluated the anticancer potential of the compound using MTT assays on MCF-7 and MDA-MB-231 cell lines. Results indicated:

- Significant reduction in cell viability at concentrations as low as 0.48 µM.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against various pathogens:

- Demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity.

Análisis De Reacciones Químicas

Reactivity of the Indole Moiety

The 1-methylindol-3-yl group undergoes characteristic electrophilic substitutions and condensation reactions:

a. Electrophilic Substitution

The indole ring participates in electrophilic reactions at the C2 and C5 positions. For example:

-

Nitration : Using HNO₃/H₂SO₄ at 0–5°C yields nitro derivatives, with regioselectivity influenced by the methyl group at N1 .

-

Friedel-Crafts Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of AlCl₃ to form C2-alkylated products .

b. Condensation Reactions

Indole derivatives react with carbonyl compounds under acidic conditions:

-

Quinazolinone Formation : Condensation with anthranilamide using p-TSA in acetonitrile produces fused heterocycles (33% yield) .

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine derivatives, which are intermediates for bioactive molecules .

Piperidine Ring Reactivity

The piperidine nitrogen and adjacent methylene groups enable nucleophilic and alkylation reactions:

a. N-Alkylation

The piperidine nitrogen reacts with alkyl halides (e.g., CH₃I) in basic media (K₂CO₃/DMF) to form quaternary ammonium salts .

b. Ring-Opening Reactions

Under strong acidic conditions (e.g., HCl/EtOH), the piperidine ring undergoes partial cleavage, generating secondary amines that participate in cyclization .

Oxadiazole Group Transformations

The 1,2,4-oxadiazole ring displays electron-deficient behavior, enabling:

a. Nucleophilic Attack

-

Hydrolysis : Reacts with aqueous NaOH at 80°C to form carboxylic acid derivatives via ring-opening.

-

Aminolysis : Reacts with primary amines (e.g., aniline) to yield amidine derivatives .

b. Cross-Coupling Reactions

The oxadiazole’s methylene bridge (-CH₂-) participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by Pd(PPh₃)₄.

Thiophene Reactivity

The thiophen-3-yl group undergoes electrophilic substitutions:

a. Halogenation

Reacts with Cl₂ in CCl₄ to form 2-chloro-thiophene derivatives.

b. Sulfonation

Treatment with SO₃/H₂SO₄ introduces sulfonic acid groups at the C2 position.

Key Reaction Pathways and Conditions

The table below summarizes critical reactions and optimized conditions:

Mechanistic Insights

-

Indole-Al₂O₃ Interactions : Al₂O3 catalyzes the rearrangement of indole intermediates via Lewis acid-mediated pathways, forming dihydroquinazolinones .

-

Oxadiazole Ring-Opening : Hydrolysis proceeds through nucleophilic attack at the electron-deficient C5 position, followed by ring cleavage .

Comparative Reactivity

The compound’s hybrid structure enables unique reactivity compared to simpler analogs:

Propiedades

IUPAC Name |

2-(1-methylindol-3-yl)-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c1-26-14-18(19-6-2-3-7-20(19)26)12-22(28)27-9-4-5-16(13-27)11-21-24-23(25-29-21)17-8-10-30-15-17/h2-3,6-8,10,14-16H,4-5,9,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNDFEZFBQDHFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.